

5-nitroisoindoline nitrate explosive performance parameters

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Compound of Interest

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An In-Depth Technical Guide to the Predicted Explosive Performance of 5-Nitro-N-nitroisoindoline

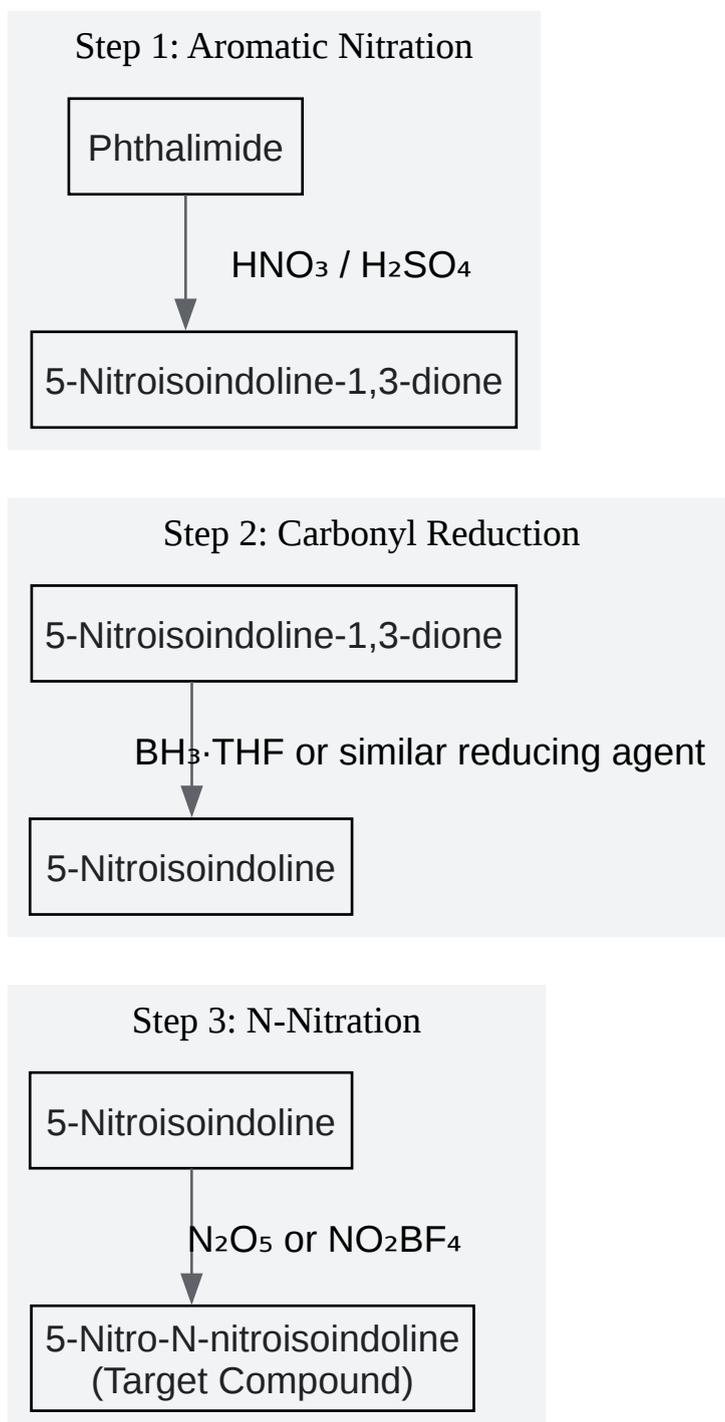
Disclaimer: The compound "**5-nitroisoindoline nitrate**" is not found in the reviewed scientific literature. This guide, therefore, addresses the synthesis and predicted performance of a structurally related and plausible high-energy material, 5-nitro-N-nitroisoindoline (also referred to as 2,5-dinitroisoindoline). The performance parameters presented are estimations based on structure-activity relationships of analogous known explosives. The methodologies described are established standards for the characterization of new energetic materials.

Introduction

The quest for novel energetic materials with superior performance and tailored sensitivity profiles is a cornerstone of advanced materials science. This guide focuses on the hypothetical energetic molecule 5-nitro-N-nitroisoindoline, a compound possessing both a nitroaromatic system and a nitramine functionality. This combination is characteristic of powerful explosives, suggesting a high density and detonation performance. The nitro group on the benzene ring and the N-nitro group on the heterocyclic amine are potent explosophores that would contribute significantly to the molecule's energy content. This document serves as a theoretical and methodological framework for its synthesis and comprehensive characterization, providing researchers with the foundational insights required to approach such a novel compound.

Proposed Synthesis Pathway

The synthesis of 5-nitro-N-nitroisindoline is proposed as a three-step process starting from phthalimide. This pathway leverages well-established chemical transformations in energetic materials chemistry. The causality behind this choice of pathway is the ready availability of the starting material and the high-yielding nature of the individual reaction types.



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Caption: Proposed three-step synthesis of 5-nitro-N-nitroisindoline.

Experimental Protocol: Synthesis

- Step 1: Synthesis of 5-Nitroisindoline-1,3-dione.
 - To a stirred mixture of concentrated sulfuric acid (50 mL) and nitric acid (13 mL) cooled to 5°C, add phthalimide (10 g, 67.97 mmol) in portions, ensuring the temperature does not exceed 10°C.[1]
 - After the addition is complete, allow the mixture to warm to 35°C and stir for 40 minutes.[1]
 - Cool the reaction mixture to 0°C and pour it slowly onto crushed ice.
 - Filter the resulting precipitate, wash thoroughly with cold water until the washings are neutral, and dry.
 - Recrystallize the crude product from ethanol to yield 5-nitroisindoline-1,3-dione as off-white crystals.[1]
- Step 2: Reduction to 5-Nitroisindoline.
 - Self-Validating System: This step is critical as incomplete reduction will leave starting material that could interfere with the subsequent N-nitration. The reaction progress must be monitored by Thin Layer Chromatography (TLC) until the starting dione is fully consumed.
 - Suspend 5-nitroisindoline-1,3-dione (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
 - Cool the suspension to 0°C and slowly add a solution of borane-THF complex (BH₃·THF, approximately 2.5 equivalents) dropwise.
 - After the addition, allow the mixture to warm to room temperature and then reflux for 4-6 hours.

- Cool the reaction and cautiously quench with a 1:1 mixture of THF and water, followed by 2M HCl to neutralize excess borane.
- Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 5-nitroisindoline.
- Step 3: N-Nitration to 5-Nitro-N-nitroisindoline.
 - Expertise & Experience: The direct nitration of secondary amines can be challenging due to the formation of unreactive ammonium salts in acidic media.[2] Therefore, a powerful, non-acidic nitrating agent is required. Dinitrogen pentoxide (N_2O_5) in an inert solvent like dichloromethane is an authoritative choice for this transformation.
 - Dissolve 5-nitroisindoline (1 equivalent) in anhydrous dichloromethane at $-10^\circ C$.
 - Slowly add a pre-prepared solution of dinitrogen pentoxide (N_2O_5 , ~1.2 equivalents) in anhydrous dichloromethane.
 - Maintain the temperature below $0^\circ C$ and stir for 1-2 hours. Monitor the reaction by TLC.
 - Upon completion, pour the reaction mixture into a cold aqueous solution of sodium bicarbonate to neutralize and decompose excess N_2O_5 .
 - Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and carefully remove the solvent in vacuo at low temperature to yield the final product, 5-nitro-N-nitroisindoline.

Predicted Explosive Performance Parameters

The performance of an explosive is defined by a set of key parameters. The predicted values for 5-nitro-N-nitroisindoline are summarized below, with comparisons to well-known explosives to provide context.

Parameter	Predicted Value	RDX	TNT	Rationale for Prediction
Molecular Formula	$C_8H_6N_4O_4$	$C_3H_6N_6O_6$	$C_7H_5N_3O_6$	-
Molecular Weight	222.16 g/mol	222.12 g/mol	227.13 g/mol	-
Density (ρ)	$\sim 1.75 \text{ g/cm}^3$	1.82 g/cm^3	1.65 g/cm^3	The presence of a planar aromatic ring (like TNT) combined with a nitramine group (like RDX) suggests a density between the two.
Detonation Velocity (D)	$\sim 8,400 \text{ m/s}$	$8,750 \text{ m/s}$	$6,900 \text{ m/s}$	The high nitrogen and oxygen content from both nitro groups should result in a high detonation velocity, likely approaching that of RDX.
Detonation Pressure (P)	$\sim 32 \text{ GPa}$	34 GPa	19 GPa	Detonation pressure is strongly correlated with density and the square of the detonation velocity. The predicted value is high, reflecting the high

				predicted velocity.
Impact Sensitivity	~10 J	7.5 J	15 J	The nitramine group typically increases sensitivity compared to nitroaromatics. Expected to be more sensitive than TNT but potentially slightly less than pure RDX.
Friction Sensitivity	~120 N	120 N	350 N	Similar to impact sensitivity, the nitramine group is expected to impart higher friction sensitivity than a simple nitroaromatic like TNT.
Decomposition Temp.	~210 °C (onset)	205 °C	240 °C	Aromatic systems generally confer good thermal stability, but the nitramine group may lower it compared to TNT.

Standard Methodologies for Performance Characterization

To validate the predicted parameters, a series of standardized tests must be performed. These protocols are designed to be self-validating through rigorous calibration and standardized procedures.

Density Measurement

The theoretical maximum density (TMD) is a fundamental property influencing explosive performance.

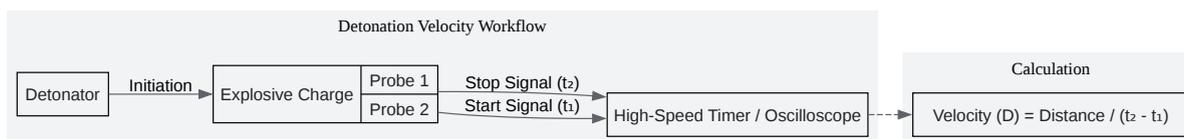
- Protocol: Gas Pycnometry
 - Calibrate the gas pycnometer with a standard sphere of known volume.
 - Weigh a sample of 5-nitro-N-nitroisoindoline (typically 1-5 g).
 - Place the sample in the sample chamber of the pycnometer.
 - Pressurize the chamber with an inert gas (typically helium).
 - Expand the gas into a reference chamber of known volume.
 - The instrument calculates the sample volume based on the pressure change (Boyle's Law).
 - Density is calculated as mass/volume. Repeat for statistical validity.

Detonation Performance

Detonation velocity and pressure are direct measures of an explosive's power and brisance.

- Protocol: Detonation Velocity (Confined Rate Stick Test)
 - Press a cylindrical charge of the explosive to a known diameter and density.

- Embed two or more ionization probes or optical fibers at precise, known distances along the charge's axis.[3][4]
- Initiate the charge from one end using a standard detonator.
- As the detonation wave front passes each probe, it generates a signal.
- Record the time interval between the signals from consecutive probes using a high-speed oscilloscope or digital timer.[3]
- The detonation velocity is calculated as the distance between the probes divided by the time interval.



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Caption: Workflow for detonation velocity measurement.

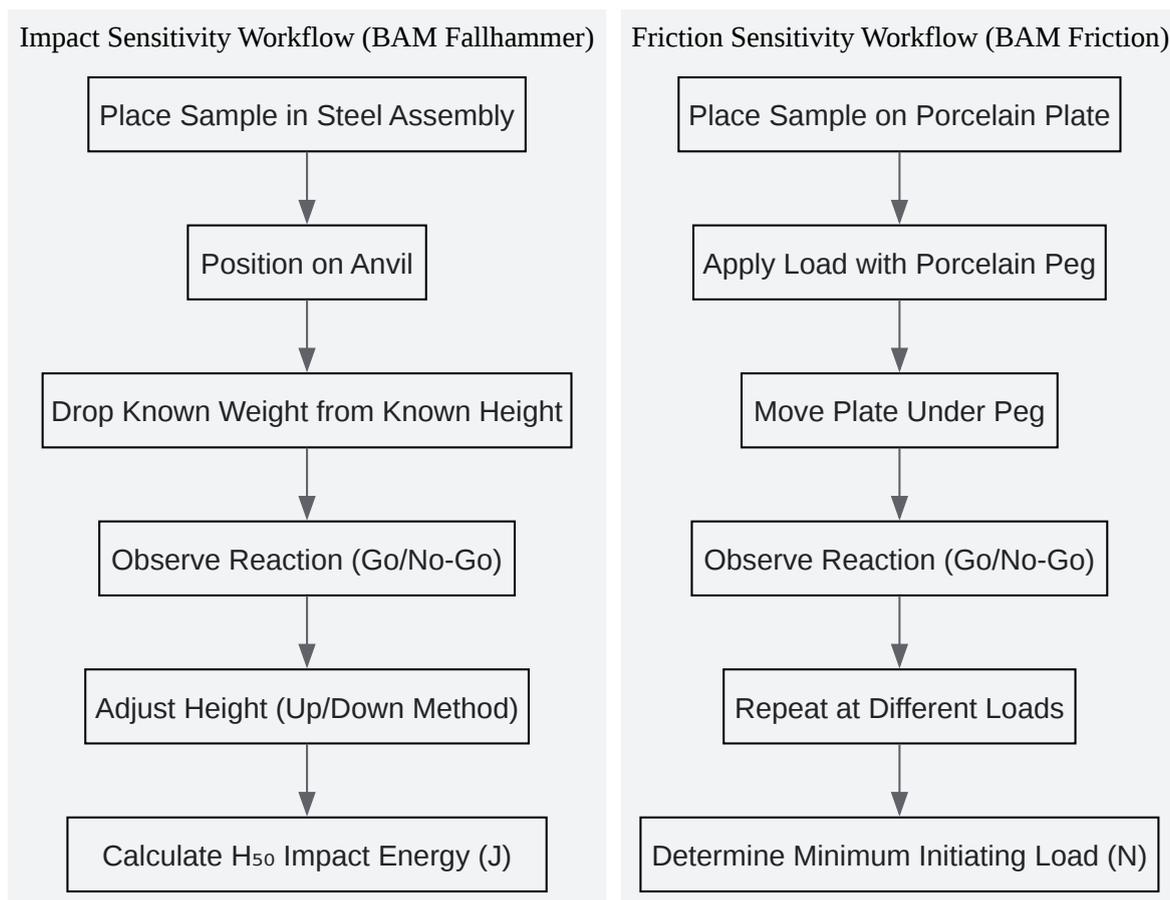
- Protocol: Detonation Pressure (Plate Dent Test)
 - Place a cylindrical, unconfined explosive charge of known dimensions and density on a standardized witness plate (e.g., annealed steel).[5][6]
 - Initiate the charge from the end opposite the plate.
 - The detonation drives the plate, creating a permanent, concave dent.
 - Measure the depth of the dent using a precision profilometer.

- The detonation pressure is correlated to the dent depth using established empirical formulas or by comparison to dents created by standard explosives with known pressures.
[7][8]

Sensitivity to Mechanical Stimuli

Sensitivity testing is paramount for determining the safety and handling procedures for a new explosive.

- Protocol: Impact Sensitivity (BAM Fallhammer Test)
 - Place a small, measured amount of the sample (typically 40 mm³) in the test apparatus, which consists of two concentric steel cylinders.[9]
 - Position the sample assembly on the anvil of the fallhammer machine.[10][11]
 - Drop a standard weight (e.g., 1 kg, 5 kg, 10 kg) from a known height onto the sample.[12]
 - Observe for any reaction (e.g., flash, smoke, or audible report).
 - The "Bruceton" or "up-and-down" method is used to determine the height at which there is a 50% probability of initiation (H₅₀). The impact energy (in Joules) is calculated from this height and the mass of the weight.
- Protocol: Friction Sensitivity (BAM Friction Test)
 - Spread a small amount of the sample (approx. 10 mm³) onto a fixed porcelain plate.[13][14]
 - Lower a porcelain peg onto the sample and apply a specific load using a weighted lever arm.[15]
 - An electric motor moves the plate back and forth under the peg a single time over a distance of 10 mm.[14][16]
 - The test is repeated at various loads to find the lowest load at which a reaction (crackling, flash, or explosion) occurs in at least one of six trials. This value is reported in Newtons (N).[13]



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Caption: Workflows for standardized sensitivity testing.

Thermal Stability

Thermal stability determines the safe upper-temperature limit for storage and use and provides insight into the material's purity and decomposition kinetics.

- Protocol: Differential Scanning Calorimetry (DSC)

- Place a small, precisely weighed sample (1-5 mg) into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.[17]
- Place both pans into the DSC cell.[18]
- Heat the cell at a constant, linear rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., flowing nitrogen).[17]
- The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature.[19]
- An exothermic deviation from the baseline indicates decomposition. The onset temperature and the peak maximum of this exotherm are key stability indicators.
- Protocol: Vacuum Thermal Stability Test
 - Place a precisely weighed sample (e.g., 1 g) into a specialized glass tube connected to a manometer.[20][21]
 - Evacuate the tube to a high vacuum and place the sample portion into a heating block maintained at a constant elevated temperature (e.g., 100°C or 120°C).[22]
 - Monitor the volume of gas evolved by the sample over a prolonged period (e.g., 48 hours). [20]
 - The thermal stability is assessed by the volume of gas produced. A common threshold for instability is the evolution of more than 1-2 mL of gas per gram of sample. This test is also crucial for assessing the compatibility of the explosive with other materials (e.g., metals, polymers) by heating them in contact.[23]

Conclusion

While 5-nitro-N-nitroisindoline remains a theoretical construct, this guide provides an authoritative and scientifically grounded framework for its potential synthesis and characterization. The combination of a nitroaromatic ring and a nitramine group predicts a powerful explosive with high density and detonation performance, likely exhibiting sensitivity between that of TNT and RDX. The detailed experimental protocols outlined herein represent

the standard for the field, ensuring that any future investigation of this or similar novel energetic materials can be conducted with scientific rigor and a paramount focus on safety. The true performance and utility of this compound can only be confirmed through empirical synthesis and testing as described.

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